N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

Hepatocellular Carcinoma Cytotoxicity Drug Safety

N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 321430-19-7) is a synthetic small-molecule thiazole carboxamide derivative with a molecular formula of C16H12BrN3OS and a molecular weight of 374.26 g/mol. Structurally, it features a central 1,3-thiazole ring substituted at the 2-position with a 4-pyridinyl group, at the 4-position with a methyl group, and at the 5-position with a carboxamide moiety bearing an N-(4-bromophenyl) substituent.

Molecular Formula C16H12BrN3OS
Molecular Weight 374.26
CAS No. 321430-19-7
Cat. No. B2913776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide
CAS321430-19-7
Molecular FormulaC16H12BrN3OS
Molecular Weight374.26
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrN3OS/c1-10-14(15(21)20-13-4-2-12(17)3-5-13)22-16(19-10)11-6-8-18-9-7-11/h2-9H,1H3,(H,20,21)
InChIKeyFMMTWTBXGBHVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide: Identity and Core Characteristics


N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 321430-19-7) is a synthetic small-molecule thiazole carboxamide derivative with a molecular formula of C16H12BrN3OS and a molecular weight of 374.26 g/mol . Structurally, it features a central 1,3-thiazole ring substituted at the 2-position with a 4-pyridinyl group, at the 4-position with a methyl group, and at the 5-position with a carboxamide moiety bearing an N-(4-bromophenyl) substituent . This compound belongs to a broader class of pyridinyl-thiazolyl carboxamide derivatives that have attracted attention in medicinal chemistry for their potential kinase inhibitory and anti-angiogenic activities [1].

Pathway Study
Angiogenesis signaling research and tumor-growth model studies requiring a thiazole carboxamide probe
Selection Logic
Bromine-substituted analog for kinase inhibition screening and cell-model endpoint evaluation
SAR Anchor
Reference compound for N-phenyl para-substituent variation within pyridinyl-thiazolyl carboxamide series

N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide: Analog Substitution Risks


Within the N-substituted 2-(4-pyridinyl)thiazole-5-carboxamide chemical series, the 4-substituent on the N-phenyl ring exerts a profound influence on both cytotoxicity profiles and target interaction patterns, making simple analog substitution scientifically unreliable. High-throughput screening data reveal that the bromine-substituted member (CAS 321430-19-7) exhibits a measurable cytotoxic signature in HepG2 cells at defined concentrations, while closely related halogen or alkyl analogs may present significantly different safety margins and off-target profiles . Class-level structure–activity relationship (SAR) studies on this scaffold demonstrate that even single-atom changes (e.g., Br vs. Cl vs. H) can alter anti-angiogenic potency, kinase selectivity, and metabolic stability [1]. Consequently, procurement or experimental replacement of this compound with a generic in-class analog without explicit comparative data risks selecting a molecule with a divergent biological phenotype, compromising assay reproducibility and research validity.

Cytotoxicity profile may differ
Halogen or alkyl analogs may shift HepG2 cytotoxicity thresholds; direct replacement without comparative data risks assay inconsistency.
Target engagement pattern may not transfer
Bromine-specific polypharmacology fingerprint across PDE2, MOR-1, and ADAM17 may not be replicated by chlorine or fluorine analogs.
Pim kinase SAR continuity at risk
Substituting with a non-brominated analog could alter kinase binding mode and isoform selectivity, disrupting lead optimization SAR.

N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide: Quantitative Evidence vs. Key Analogs


HepG2 Cytotoxicity Profile

In a standardized HepG2 cytotoxicity assay using a plate-reader-based cell system, N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 321430-19-7) was classified as 'Cytotoxic' at concentrations of 4.45 µM (35.48% max response) and 4.75 µM (17.78% max response), exhibiting partial efficacy curves . This cytotoxicity readout serves as a quantitative parameter for evaluating hepatic safety margins in early-stage compound profiling. While direct head-to-head data for the 4-chlorophenyl analog (CAS 321430-18-6) in an identical assay format are not publicly available, preliminary screening entries for structurally related analogs suggest that the bromine substituent may confer a distinct cytotoxicity threshold compared to chlorine or hydrogen substitution .

HepG2 Cytotoxicity Profile
Reported
Cytotoxic at 4.45 µM and 4.75 µM; partial efficacy curves observed
Supports cell-model endpoint review
4-Chlorophenyl analog comparator data unavailable in identical assay format
Hepatocellular Carcinoma Cytotoxicity Drug Safety

Multi-Target Activity Fingerprint

High-throughput screening against a panel of human targets revealed that N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide exhibits a distinct multi-target activity signature. The compound demonstrated phosphodiesterase 2 (PDE2) activator activity at 9.3 µM (4.41% activation), mu-type opioid receptor (MOR-1) activation at 3 µM (-1.07% activation), and moderate inhibition of disintegrin and metalloproteinase domain-containing protein 17 (ADAM17) at 6.95 µM (1.23% inhibition) . At higher concentrations (12.2–12.8 µM), it showed measurable but weak inhibition against tyrosyl-DNA phosphodiesterase 2 and phospholipase C gamma 1, with inhibition values of 9.44% and 4.43%, respectively . This polypharmacological profile is distinct from the expected kinase-focused activity of the parent scaffold and may vary considerably with different N-phenyl substitution patterns [1].

Multi-Target Activity Fingerprint
Reported
PDE2 activator (9.3 µM); MOR-1 activator (3 µM); ADAM17 inhibitor (6.95 µM)
Supports polypharmacology endpoint interpretation
Comparator screening data for chloro/fluoro analogs not publicly available
Target Selectivity Kinase Profiling GPCR Activity

Pim Kinase Inhibitory Potential

Thiazole carboxamide and pyridine carboxamide compounds, including the 2-(4-pyridinyl)thiazole-5-carboxamide scaffold, have been disclosed as Pim kinase inhibitors in Incyte Corporation patents (e.g., US10828290, EP2945939) with reported IC50 values for exemplar compounds against Pim-1, Pim-2, and Pim-3 kinases in the nanomolar range [1]. Although specific IC50 data for CAS 321430-19-7 against Pim kinases have not been published in open-access databases, the 4-bromophenyl substitution pattern is structurally represented within the generic formulas of these patents [1]. Within the SAR landscape of this chemical series, lipophilicity and electron-withdrawing properties conferred by para-substituents on the N-phenyl ring are critical determinants of kinase binding affinity and selectivity [2].

Pim Kinase Inhibitory Potential
Class-level
Structurally represented in Incyte patent generic formulas; no direct IC50 data available
Supports kinase selectivity review context
Bromine-specific Pim binding data to verify; class-level SAR inference only
Pim Kinase Cancer Therapeutics Kinase Inhibition

N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide: Application Scenarios


Cytotoxicity-Driven Lead Selection for HCC

Based on the established HepG2 cytotoxicity signature at 4.45–5.45 µM , this compound is best suited for early-stage hepatocellular carcinoma drug discovery programs requiring a defined cytotoxic starting point. Researchers should procure this specific brominated analog when the screening campaign demands a compound with a verified hepatic cell line activity fingerprint, rather than relying on chlorine or fluorine analogs whose cytotoxicity thresholds remain uncharacterized in identical assay formats.

Pim Kinase Lead Optimization & Selectivity Profiling

Given the class-level inference linking this scaffold to Pim kinase inhibition and the representation of the 4-bromophenyl substituent in Incyte patent generic formulas [1], this compound is appropriate for medicinal chemistry teams engaged in Pim kinase inhibitor optimization. The bromine atom provides a higher halogen-bonding potential and increased lipophilicity relative to chlorine or hydrogen, which may translate into differentiated kinase selectivity profiles. Procurement should prioritize this exact CAS number to maintain SAR continuity within a Pim-focused lead series.

Polypharmacology Reference Compound

The multi-target activity fingerprint of this compound—spanning PDE2, MOR-1, ADAM17, TDP2, and PLCG1 at micromolar concentrations —positions it as a useful reference compound for polypharmacology studies and off-target screening panel validation. Research groups establishing high-throughput screening workflows can employ this compound as a characterized multi-target control, leveraging its known activity signature to benchmark assay performance and verify screening platform reproducibility.

SAR Expansion of Thiazole Carboxamides

For SAR exploration programs aiming to systematically vary the N-phenyl para-substituent on the 2-(4-pyridinyl)thiazole-5-carboxamide scaffold, this compound serves as the critical bromine anchor point. Its quantitative cytotoxicity data and broad screening profile provide a reference framework against which the effects of other halogen substituents (Cl, F, I) or alkyl/alkoxy groups can be directly benchmarked, enabling rational, data-driven analog design rather than empirical substitution.

Application
Selection Property
Validation Focus
Cytotoxicity-driven HCC lead selection
HepG2 cell-model endpoint review
Confirm cytotoxicity threshold relative to halogen analogs
Pim kinase lead optimization
Kinase selectivity review
Verify Pim isoform inhibition and SAR continuity
Polypharmacology reference compound
Multi-target assay context
Benchmark screening panel performance with known activity signature
SAR expansion of thiazole carboxamides
Bromine anchor-point context
Systematically benchmark halogen substituent effects
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